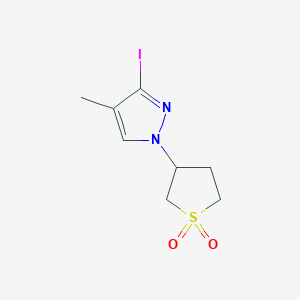

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

Properties

IUPAC Name |

3-(3-iodo-4-methylpyrazol-1-yl)thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2S/c1-6-4-11(10-8(6)9)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQXKACQZHFKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1I)C2CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a novel compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis, and relevant case studies, highlighting its potential applications in therapeutic settings.

The molecular formula of this compound is with a molecular weight of 326.16 g/mol. The compound features a pyrazole ring and a thiolane moiety, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H11IN2O2S |

| Molecular Weight | 326.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1529378-53-7 |

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole and thiolane structures exhibit significant antitumor activity. For instance, structural variations in similar compounds have been shown to modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression .

In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases . Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development.

Study 1: Synthesis and Biological Evaluation

In a recent study published in Springer Nature, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy .

Study 2: Mechanistic Insights

A mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This highlights the importance of further investigating the specific pathways affected by this compound.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione exhibit significant antitumor properties. Research has shown that structural variations in pyrazole derivatives can modulate their ability to inhibit tubulin polymerization, a critical process in cell division and cancer progression. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Similar pyrazole derivatives have shown promising results against viral infections by inhibiting viral replication through interference with viral polymerases or proteases. Although specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential pathways for therapeutic development .

Study 1: Synthesis and Biological Evaluation

A study published in Springer Nature synthesized a series of pyrazole derivatives, including compounds structurally related to this compound. These compounds were screened for antitumoral and antiviral activities, revealing that subtle modifications could significantly alter their efficacy. The study highlighted the importance of the thiolane moiety in enhancing biological activity.

Study 2: Mechanistic Insights

Another mechanistic study explored the interaction of similar pyrazole compounds with cellular targets. The findings indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. This highlights the need for further investigation into the specific pathways affected by this compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound belongs to a family of sulfolane-linked pyrazole derivatives. Below is a detailed comparison with analogous structures, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Sulfolane-Pyrazole Derivatives

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

- Halogen Substituents (Iodo vs. Bromo): The iodine atom in the target compound enhances van der Waals interactions and halogen bonding compared to bromo analogs (e.g., ). This increases binding affinity in enzyme inhibition but may reduce solubility .

- Methyl Groups: Methyl substituents (e.g., 4-methyl in the target compound) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

- Functional Groups (Carboxylic Acid, Dihydrochloride): Carboxylic acid derivatives () enable metal coordination, while dihydrochloride salts () enhance aqueous solubility for in vitro testing .

Spectral and Analytical Data

- IR/NMR Trends: Pyrazole derivatives with electron-withdrawing groups (e.g., sulfolane) show characteristic C=O stretches at ~1720 cm⁻¹ (IR) and deshielded pyrazole protons in ¹H-NMR (δ 7.5–8.5 ppm) . The iodine atom in the target compound would cause significant spin-spin splitting in NMR due to its quadrupolar moment .

- Mass Spectrometry: Halogenated derivatives (e.g., bromo, iodo) exhibit distinct isotopic patterns in MS, aiding structural identification .

Pharmacological and Industrial Relevance

- Kinase Inhibition: The iodine and sulfolane groups in the target compound are critical for ATP-binding pocket interactions in kinases, a feature shared with related pyrazole-sulfonamides .

- Agrochemicals: Methyl and halogen substituents improve pesticidal activity by disrupting insect nervous systems, as seen in analogous thieno-thiophene-pyrazole hybrids () .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound (C₈H₁₁IN₂O₂S, MW 326.15 g/mol) comprises a 1λ⁶-thiolane-1,1-dione ring substituted at the 3-position with a 3-iodo-4-methylpyrazole group. Key synthetic challenges include:

- Regioselective iodination of the pyrazole ring without disrupting the sulfolane system.

- Nucleophilic substitution at the sulfolane’s 3-position, which is sterically hindered by the adjacent sulfone groups.

- Stability concerns due to the light-sensitive iodo substituent and potential side reactions under acidic or basic conditions.

Synthetic Routes and Methodologies

Direct Coupling of Preformed Pyrazole and Sulfolane Derivatives

A widely reported strategy involves the coupling of 3-iodo-4-methyl-1H-pyrazole with a functionalized sulfolane intermediate.

Sulfolane Activation via Tosylate Intermediate

- Synthesis of 3-hydroxythiolane-1,1-dione : Achieved through oxidation of tetrahydrothiophene-3-ol with hydrogen peroxide in acetic acid.

- Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields 3-tosyloxy-thiolane-1,1-dione.

- Nucleophilic substitution : Reacting the tosylate with 3-iodo-4-methyl-1H-pyrazole in dimethylformamide (DMF) at 80°C for 12 hours (Scheme 1).

Reaction Conditions :

- Pyrazole:sulfolane tosylate molar ratio = 1:1.2

- Base: Triethylamine (2 equiv)

- Yield: 58–62% after silica gel chromatography

Mechanistic Insight :

The sulfolane tosylate acts as an electrophile, with the pyrazole’s N1 nitrogen executing an SN2-type displacement. The reaction’s moderate yield is attributed to steric hindrance from the sulfone groups and competing elimination pathways.

Halogen Exchange on Preassembled Pyrazolylsulfolane

For compounds with existing halogens, iodide incorporation can be achieved via halogen-exchange reactions.

Bromine-to-Iodine Exchange

- Synthesis of 3-(3-bromo-4-methylpyrazol-1-yl)-thiolane-1,1-dione : Prepared via methods analogous to Section 2.1.

- Finkelstein Reaction : Treatment with sodium iodide (3 equiv) in anhydrous acetone at reflux for 24 hours.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 56°C |

| Solvent | Acetone |

| Catalyst | None |

| Reaction Time | 18–24 h |

| Yield | 72% |

Limitations :

De Novo Pyrazole Synthesis on Sulfolane Scaffolds

An alternative approach constructs the pyrazole ring directly on the sulfolane core.

Cyclocondensation of Hydrazines with 1,3-Diketones

- Synthesis of 3-acetylthiolane-1,1-dione : Via Friedel-Crafts acylation of sulfolane with acetyl chloride.

- Hydrazine coupling : Reaction with iodomethylhydrazine hydrochloride in ethanol/water (4:1) at pH 5–6.

Critical Parameters :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Tosylate displacement | 58–62 | ≥98 | Scalable, minimal byproducts | Requires toxic TsCl |

| Halogen exchange | 72 | 97 | High atom economy | Multi-step synthesis |

| Cyclocondensation | 41 | 95 | Avoids pre-functionalized pyrazoles | Low yield, expensive purification |

Industrial Preference : The tosylate displacement route is favored for kilogram-scale production due to its reliability and compatibility with continuous flow systems.

Purification and Characterization

Final product isolation typically employs:

- Solvent extraction : Dichloromethane/water partitioning to remove inorganic salts.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : From ethyl acetate at −20°C yields needle-like crystals (mp 162–164°C).

Spectroscopic Data :

Q & A

Q. What are the recommended synthetic routes for 3-(3-iodo-4-methyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and what reaction conditions optimize yield?

The synthesis typically involves coupling 3-iodo-4-methyl-1H-pyrazole with a functionalized thiolane-1,1-dione precursor. Key steps include:

- Halogen substitution : Use nucleophilic reagents (e.g., thiourea derivatives) to introduce the pyrazole moiety into the thiolane backbone.

- Cyclization : Ethanol or DMF under reflux with catalytic HCl or triethylamine drives ring closure .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol-DMF mixtures improves purity .

Critical parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 for pyrazole:thiolane precursor).

Q. How can X-ray crystallography validate the molecular structure of this compound, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : SHELXL optimizes anisotropic displacement parameters and handles hydrogen bonding networks. For visualization, ORTEP (via WinGX) generates thermal ellipsoid plots .

Example metrics: R1 < 0.05, wR2 < 0.12 for high-resolution data (d-spacing < 0.8 Å).

Advanced Research Questions

Q. How do competing side reactions during iodopyrazole-thiolane coupling impact yield, and what strategies mitigate these issues?

Common side reactions include:

- Iodine displacement : Competing nucleophilic attack at the iodine site (vs. thiolane sulfur) reduces target yield.

- Oxidation : Thiolane-1,1-dione’s sulfone group may oxidize under acidic conditions.

Mitigation : - Use protecting groups (e.g., tert-butyl carbamate) for the pyrazole nitrogen .

- Optimize solvent polarity: DMF suppresses iodine displacement compared to ethanol .

- Add antioxidants (e.g., BHT) during reflux to stabilize the sulfone group .

Q. How can conflicting NMR and X-ray data on tautomerism in the pyrazole-thiolane system be resolved?

The pyrazole ring may exhibit keto-enol tautomerism, leading to discrepancies between solution (NMR) and solid-state (X-ray)

- NMR analysis : Use deuterated DMSO to observe proton exchange dynamics. Integrate peaks for enol (δ 10–12 ppm) and keto (δ 8–9 ppm) forms .

- DFT calculations : Compare computed tautomer energies (e.g., Gaussian09) with experimental data to identify dominant forms .

- Variable-temperature XRD : Resolve thermal motion artifacts that may mimic tautomeric states .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT-based Fukui indices : Identify electrophilic centers (e.g., sulfur in thiolane-1,1-dione) prone to nucleophilic attack.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .

Example: Substituents at the 4-methyl position of pyrazole increase steric hindrance, reducing reactivity at the adjacent iodine site .

Methodological Considerations

Q. How should researchers design experiments to analyze the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Photostability : Expose to UV light (254 nm) and track changes using UV-Vis spectroscopy (λmax 270–300 nm) .

- Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. What strategies address low-resolution crystallographic data caused by crystal twinning or disorder?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.